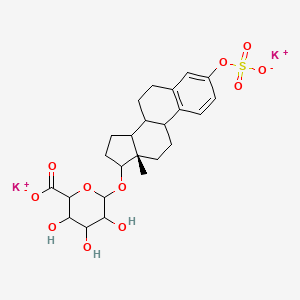
Estradiol 3-sulfate 17beta-Glucuronide (potassium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estradiol 3-sulfate 17beta-Glucuronide (potassium salt) is a conjugated form of estradiol, a primary female sex hormone. This compound is a metabolite of estradiol 3-sulfate, modified by a UDP-glucuronosyltransferase enzyme. The conjugation of estradiol with sulfate and glucuronide groups enhances its solubility and facilitates its excretion from the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Estradiol 3-sulfate 17beta-Glucuronide (potassium salt) involves multiple steps:
Sulfation: Estradiol is first sulfated at the 3-position using sulfur trioxide-pyridine complex in an organic solvent like pyridine.
Glucuronidation: The sulfated estradiol is then glucuronidated at the 17beta-position using UDP-glucuronic acid and a UDP-glucuronosyltransferase enzyme.
Potassium Salt Formation: The final step involves the conversion of the glucuronide conjugate to its potassium salt form by reacting it with potassium hydroxide.
Industrial Production Methods
Industrial production of Estradiol 3-sulfate 17beta-Glucuronide (potassium salt) follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for controlled sulfation and glucuronidation reactions.
Purification: Employing chromatographic techniques to purify the final product.
Crystallization: Converting the purified product to its potassium salt form and crystallizing it for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
Estradiol 3-sulfate 17beta-Glucuronide (potassium salt) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release free estradiol, sulfate, and glucuronic acid.
Oxidation: It can undergo oxidation reactions to form oxidized metabolites.
Reduction: Reduction reactions can convert it back to its parent compound, estradiol.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions are used for hydrolysis.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Free estradiol, sulfate, and glucuronic acid.
Oxidation: Oxidized estradiol metabolites.
Reduction: Estradiol.
Wissenschaftliche Forschungsanwendungen
Estradiol 3-sulfate 17beta-Glucuronide (potassium salt) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying estrogen metabolism.
Biology: Investigated for its role in estrogen signaling pathways and its impact on cellular processes.
Medicine: Studied for its potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of diagnostic assays and pharmaceutical formulations.
Wirkmechanismus
Estradiol 3-sulfate 17beta-Glucuronide (potassium salt) exerts its effects through the following mechanisms:
Estrogen Receptor Binding: It binds to estrogen receptors, modulating gene expression and cellular responses.
Enzymatic Conversion: The compound can be converted back to active estradiol by sulfatases and glucuronidases, which then exerts its hormonal effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estradiol 3-sulfate: A sulfated form of estradiol, primarily found in fetal plasma and breast tissues.
Estradiol 17beta-Glucuronide: A glucuronidated form of estradiol, involved in estrogen metabolism.
Estrone 3-sulfate: Another sulfated estrogen metabolite with similar properties.
Uniqueness
Estradiol 3-sulfate 17beta-Glucuronide (potassium salt) is unique due to its dual conjugation with both sulfate and glucuronide groups, enhancing its solubility and excretion. This dual conjugation also reduces its hormonal activity compared to its parent compound, estradiol .
Eigenschaften
Molekularformel |
C24H30K2O11S |
|---|---|
Molekulargewicht |
604.8 g/mol |
IUPAC-Name |
dipotassium;3,4,5-trihydroxy-6-[[(13S)-13-methyl-3-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C24H32O11S.2K/c1-24-9-8-14-13-5-3-12(35-36(30,31)32)10-11(13)2-4-15(14)16(24)6-7-17(24)33-23-20(27)18(25)19(26)21(34-23)22(28)29;;/h3,5,10,14-21,23,25-27H,2,4,6-9H2,1H3,(H,28,29)(H,30,31,32);;/q;2*+1/p-2/t14?,15?,16?,17?,18?,19?,20?,21?,23?,24-;;/m0../s1 |
InChI-Schlüssel |
NUSNDWFRAHTWCY-JHUFHQLESA-L |
Isomerische SMILES |
C[C@]12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)[O-].[K+].[K+] |
Kanonische SMILES |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate](/img/structure/B14784854.png)
![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14784858.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14784865.png)
![Methyl 1,3-dihydrospiro[indene-2,3'-pyrrolidine]-4-carboxylate](/img/structure/B14784866.png)
![6,6'-Di-tert-butyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14784872.png)
![N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]methanesulfonamide](/img/structure/B14784886.png)



![1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14784923.png)

![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]propan-1-one](/img/structure/B14784942.png)


